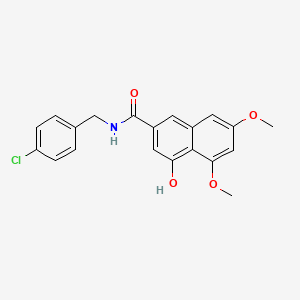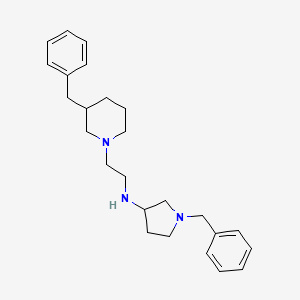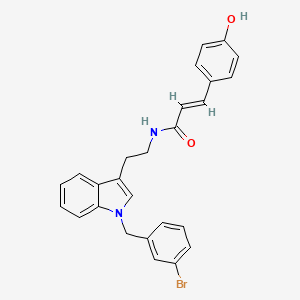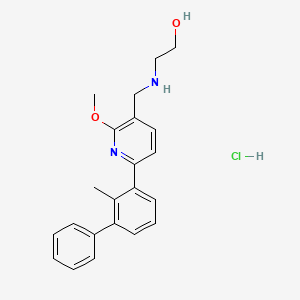
Aldose reductase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldose reductase-IN-5 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This enzyme is involved in the reduction of glucose to sorbitol, a process that becomes significantly more active under hyperglycemic conditions, such as those found in diabetes mellitus. Inhibitors of aldose reductase, like this compound, are being studied for their potential to prevent or mitigate diabetic complications, including retinopathy, neuropathy, and nephropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aldose reductase-IN-5 typically involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. For instance, one synthetic route may involve the use of benzothiadiazine derivatives, which are subjected to reactions with sulfuric acid under reflux conditions . The exact reaction conditions, such as temperature and duration, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include the use of automated systems for precise control of reaction parameters and purification processes to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Aldose reductase-IN-5 undergoes various chemical reactions, including:
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like NADPH.
Oxidation: It may also undergo oxidation reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions are typically optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield sorbitol, while oxidation reactions could produce corresponding oxidized forms of the compound .
Scientific Research Applications
Aldose reductase-IN-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of aldose reductase and its effects on glucose metabolism.
Biology: Researchers use it to investigate the role of aldose reductase in various biological processes and its implications in diseases.
Medicine: The compound is being explored for its potential therapeutic effects in preventing diabetic complications, such as retinopathy, neuropathy, and nephropathy
Mechanism of Action
Aldose reductase-IN-5 exerts its effects by inhibiting the enzyme aldose reductase, which catalyzes the reduction of glucose to sorbitol in the polyol pathway. By inhibiting this enzyme, the compound reduces the accumulation of sorbitol and other harmful metabolites that contribute to diabetic complications. The molecular targets and pathways involved include the reduction of oxidative stress and the modulation of signaling pathways related to glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Zopolrestat: Another aldose reductase inhibitor with similar therapeutic applications.
Epalrestat: A clinically used aldose reductase inhibitor for managing diabetic neuropathy.
Sorbinil: An older aldose reductase inhibitor studied for its effects on diabetic complications
Uniqueness
Aldose reductase-IN-5 is unique in its specific binding affinity and inhibitory potency against aldose reductase. It has shown promising results in preclinical studies, indicating its potential as a more effective therapeutic agent compared to other similar compounds .
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-[8-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-oxo-3H-1,4-benzoxazin-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO5/c20-14-8-5-12(6-9-14)4-7-13-2-1-3-15-18(13)24-17(23)11-19(15)10-16(21)22/h1-9,20H,10-11H2,(H,21,22)/b7-4+ |
InChI Key |
VYIPBSOCLBYEIE-QPJJXVBHSA-N |
Isomeric SMILES |
C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12399165.png)

![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)


![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
